molecular formula C25H32O9 B2517065 Platyphylloside CAS No. 90803-80-8

Platyphylloside

Cat. No.: B2517065
CAS No.: 90803-80-8
M. Wt: 476.522
InChI Key: PVPDIJGSCANSAG-SRJJTFDTSA-N
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Description

Platyphylloside is a phenolic glucoside compound predominantly found in the bark of Betula species, such as Betula pendula (silver birch) and Betula platyphylla. It is a diarylheptanoid glycoside, characterized by two aromatic rings connected by a seven-carbon chain. This compound has been studied for its various biological activities, including its role in reducing digestibility in ruminants and its potential therapeutic applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Platyphylloside can be synthesized through a series of chemical reactions starting from simple phenolic compounds. The synthesis involves the formation of the diarylheptanoid backbone followed by glycosylation to attach the glucose moiety. The key steps include:

    Formation of the Diarylheptanoid Backbone: This involves the coupling of two phenolic compounds through a seven-carbon chain. The reaction typically uses a base catalyst and a suitable solvent.

    Glycosylation: The diarylheptanoid intermediate is then glycosylated using a glycosyl donor, such as a protected glucose derivative, in the presence of a glycosylation catalyst.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the bark of Betula species. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Platyphylloside undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bond in this compound can be hydrolyzed to produce the aglycone, 5-hydroxy-3-platyphyllone, and glucose.

    Reduction: The aglycone can be further reduced to form centrolobol, a diarylheptanoid alcohol.

    Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Platyphylloside exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Platyphylloside is part of the diarylheptanoid family, which includes compounds such as:

  • Hirsutanonol-5-O-β-D-glucopyranoside
  • Rubranoside A
  • Oregonin
  • Alnuside A
  • Hirsutanonol

Uniqueness: this compound is unique due to its specific glycosidic structure and its potent biological activities. Compared to other diarylheptanoids, this compound has shown significant antiproliferative and apoptotic effects, making it a promising candidate for therapeutic applications .

Biological Activity

Platyphylloside, a diarylheptanoid derived from the bark of Betula platyphylla, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, highlighting its antiproliferative effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its structure, which consists of two aromatic rings connected by a seven-carbon chain. This configuration is typical of diarylheptanoids and is believed to contribute to its bioactivity. The compound has been traditionally used in various cultures for its medicinal properties, particularly in treating inflammatory diseases and cancers.

Antiproliferative Activity

In Vitro Studies

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that it inhibits the growth of colon cancer cells (e.g., COLO205 and KM12) and renal cancer cells (A498 and U031) in a dose-dependent manner. The IC50 values for this compound have been reported as follows:

Cell Line IC50 (μM)
COLO20511.8
KM1215.1
A49817.5
U03116.6
MG6315.1

These values indicate that this compound is more potent than aceroside VIII, another compound derived from B. platyphylla, which has an IC50 greater than 20 μM for similar cell lines .

Induction of Apoptosis

Research indicates that this compound exerts its antiproliferative effects primarily through the induction of apoptosis in cancer cells. In studies involving human leukemic Jurkat T-cells, this compound treatment resulted in a marked increase in both early and late apoptotic cells after 48 hours. The mechanism involves:

  • Downregulation of anti-apoptotic proteins such as BCL-2.
  • Upregulation of cleaved caspase-3 and PARP, which are critical mediators of apoptosis.
  • Increased intracellular reactive oxygen species (ROS) levels, suggesting oxidative stress plays a role in the apoptotic process .

Cell Cycle Arrest

This compound also affects cell cycle progression. It has been shown to induce G2/M phase arrest in treated cells, which contributes to its overall anticancer activity .

Comparative Efficacy Against Cancer Types

This compound's selectivity towards certain cancer types was evaluated using the NCI-60 cell line panel. It exhibited significant activity against human colon cancer lines (HCT-116, HCT-15, HT-29) with approximately 72% inhibition at a single-dose test. This selectivity underscores its potential as a targeted therapy for colorectal cancers .

Case Studies and Clinical Implications

While most studies on this compound have been preclinical, they provide a strong foundation for future clinical investigations. The compound's ability to selectively target cancer cells while sparing normal cells presents an opportunity for developing less toxic cancer therapies compared to conventional chemotherapeutics like adriamycin.

Properties

IUPAC Name

(5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O9/c26-14-21-22(30)23(31)24(32)25(34-21)33-20(12-6-16-3-9-18(28)10-4-16)13-19(29)11-5-15-1-7-17(27)8-2-15/h1-4,7-10,20-28,30-32H,5-6,11-14H2/t20-,21+,22+,23-,24+,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPDIJGSCANSAG-JSFAVJLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317051
Record name Platyphylloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90803-80-8
Record name Platyphylloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90803-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platyphylloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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